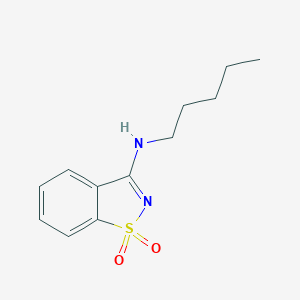![molecular formula C22H16ClN3O2S B253846 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one, also known as CTX-0294885, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves the inhibition of PIM kinases, which are serine/threonine kinases that regulate multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response. By inhibiting these kinases, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one disrupts the signaling pathways that are critical for cancer cell survival and proliferation, leading to apoptosis and tumor growth inhibition.
Biochemical and Physiological Effects:
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including prostate, breast, and leukemia. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One of the main advantages of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one is its potent inhibitory activity against PIM kinases, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its limited selectivity, as it also inhibits other kinases, such as CK2 and DYRK1A, which may lead to off-target effects.
未来方向
For the research on 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one include the development of more selective analogs that exhibit potent inhibitory activity against PIM kinases while minimizing off-target effects. Additionally, the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored. Finally, the combination of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one with other anticancer drugs should be investigated to determine its potential synergistic effects.
合成方法
The synthesis of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with ethyl acetoacetate to form 6-chloro-3-nitro-4-phenylquinolin-2-one. This intermediate is then reduced to 6-chloro-3-amino-4-phenylquinolin-2-one, followed by the reaction with 2,4-dichloro-5-methylpyrimidine-6-thiol to yield the final product, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one.
科学研究应用
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3, which are known to play a crucial role in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
产品名称 |
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
|---|---|
分子式 |
C22H16ClN3O2S |
分子量 |
421.9 g/mol |
IUPAC 名称 |
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClN3O2S/c23-13-9-10-17-15(11-13)18(12-5-2-1-3-6-12)19(21(28)24-17)29-22-25-16-8-4-7-14(16)20(27)26-22/h1-3,5-6,9-11H,4,7-8H2,(H,24,28)(H,25,26,27) |
InChI 键 |
OURKCVDFEHGZHC-UHFFFAOYSA-N |
手性 SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
规范 SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)